4-Bromo-4,4-difluorobutanoic acid

Description

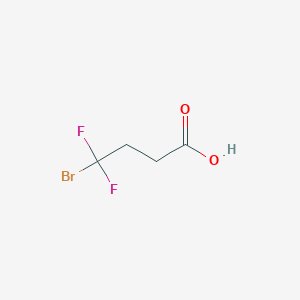

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWEWFNTHJMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371246 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147345-36-6 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 4,4 Difluorobutanoic Acid Systems

Transformations Involving the Terminal Bromine Atom

The bromine atom at the 4-position of the butanoic acid chain is susceptible to nucleophilic substitution and elimination reactions. The strong electron-withdrawing effect of the adjacent geminal difluoro group enhances the electrophilicity of the carbon atom to which the bromine is attached, making it a good leaving group.

Nucleophilic Substitution: The terminal bromine can be displaced by various nucleophiles via an S_N2 mechanism. While the steric hindrance from the two fluorine atoms may slightly decrease the rate of substitution compared to non-fluorinated analogues, this effect also enhances selectivity. Analogous reactions with the related compound, 4-bromo-4,4-difluorobutan-1-ol, demonstrate the feasibility of these transformations.

Table 1: Examples of Nucleophilic Substitution on a 4-Bromo-4,4-difluoro- Functionalized Scaffold Reactions demonstrated on the analogous compound 4-bromo-4,4-difluorobutan-1-ol.

| Reaction Type | Nucleophile | Product (from Analogue) | Conditions | Yield | Source |

| Azide Incorporation | NaN₃ | 4-Azido-4,4-difluorobutan-1-ol | Polar solvent, 60–80°C | ~70% |

Elimination Reactions: In the presence of a base, 4-bromo-4,4-difluorobutanoic acid can undergo dehydrohalogenation through an E2 mechanism to yield unsaturated products. The fluorine atoms play a role in stabilizing the transition state of this elimination process.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound undergoes a range of characteristic reactions. These transformations are fundamental to creating derivatives such as esters and amides, which are crucial for further synthetic applications.

Esterification: One of the most common reactions is Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. saskoer.camsu.edu This reversible reaction can be driven to completion by removing the water formed during the process. msu.edu

Reaction Scheme: Fischer Esterification R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺ catalyst)

Other Transformations: The carboxylic acid can also be converted to other derivatives. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride, a highly reactive intermediate for the synthesis of amides, esters, and other carbonyl compounds. Furthermore, the carboxyl group can be reduced, although this often requires strong reducing agents like diborane (B8814927) (B₂H₆), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective. msu.edu

Electronic and Steric Influence of the Geminal Difluoromethylene Group

The C-F bond is highly polarized, making the CF₂ group a potent electron-withdrawing moiety. This electronic influence, combined with the steric bulk of the two fluorine atoms, significantly impacts the reactivity and properties of adjacent functional groups. researchgate.netresearchgate.net The gem-difluoromethylene group is often used as a bioisostere for functionalities like hydroxyl, alkyl, or amide groups, allowing for the modulation of a molecule's biological activity and physicochemical properties. nih.gov

The electronic effects of the gem-difluoro group are particularly pronounced in systems where it can engage with π-bonds. In reactions involving styrenes, for example, iodine(I)/iodine(III) catalysis can facilitate fluorinative phenonium-ion rearrangements to generate difluoromethylene units. researchgate.net This type of skeletal rearrangement highlights the ability of the difluoro group to stabilize cationic intermediates and direct reaction pathways, suggesting that similar activating effects could be observed in α,β-unsaturated systems derived from this compound. d-nb.info

The presence of a geminal difluoroalkane allows for novel strategies in asymmetric synthesis. Methods have been developed for the desymmetrization of geminal difluoroalkanes via monoselective C–F bond activation using a frustrated Lewis pair (FLP) approach. nih.gov This strategy employs a chiral Lewis base to achieve stereoselective functionalization, yielding products with high diastereomeric ratios (up to 95:5). nih.gov The use of enantiopure chiral bases enables the transfer of the resulting chiral fluorocarbon fragment with high stereospecificity. nih.gov

Furthermore, in catalytic asymmetric reactions, the difluoro-moiety can dramatically improve enantioselectivity. nih.gov For instance, catalytic asymmetric aldol (B89426) and Mannich reactions using in-situ generated difluoroenol species have been shown to proceed with excellent enantioselectivity (e.g., 92-96% ee) in the presence of chiral organocatalysts. nih.gov This demonstrates the powerful directing influence of the gem-difluoro group in achieving high levels of stereocontrol in complex chemical transformations. d-nb.infonih.gov

Table 2: Enantioselectivity in Catalytic Asymmetric Reactions Involving Difluoromethylated Compounds

| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Source |

| Geminal Difluorination | β-Substituted Styrenes | Chiral Aryl Iodide Catalyst / MCPBA / py⋅9HF | er from 82:18 to 98.5:1.5 | d-nb.info |

| Aldol Reaction | Isatins & Trifluoromethyl Diazo Compounds | Quinine-derived Squaramide (Q1) / Rh₂(OAc)₄ | up to 96% ee | nih.gov |

| Mannich Reaction | Imines & Trifluoromethyl Diazo Compounds | Chiral Phosphoric Acid (CPA) / Rh₂(OAc)₄ | up to 95% ee | nih.gov |

Radical Reaction Pathways and Intermediates

The carbon-bromine bond in this compound can also be cleaved homolytically to generate radical intermediates. These species can participate in a variety of addition and coupling reactions, offering alternative pathways for functionalization.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov This methodology can be applied to reactions involving bromo-difluoromethyl compounds. For example, the bromo-difluoromethylation of alkenes has been achieved using catalytic amounts of fac-Ir(III)(ppy)₃ and CuBr₂ under visible light irradiation. nih.gov This process proceeds via a radical-mediated mechanism. nih.gov The synthesis of this compound itself can be achieved through a radical addition of dibromodifluoromethane (B1204443) to acrylic acid, initiated by sodium dithionite (B78146), further underscoring the relevance of radical pathways for this class of compounds. prepchem.com Recent advancements have also demonstrated the use of specialized metal-organic frameworks (MOFs) as platforms for photoredox catalysis, enabling challenging transformations such as chemoselective defluorinative modifications. nih.gov

Silver-Promoted Cascade Reactions

Silver-promoted reactions offer a powerful method for initiating radical cascade processes, particularly with compounds containing both a carboxylic acid and a halogenated carbon center. In the context of systems analogous to this compound, silver(I) salts are effective in promoting oxidative decarboxylation to generate fluorinated carbon radicals. mdpi.comnih.gov This initiation step paves the way for a sequence of reactions, often involving the formation of new carbon-carbon and carbon-heteroatom bonds in a single operation.

A notable example is the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes using gem-difluoroarylacetic acids. mdpi.com In this process, the Ag(I) catalyst facilitates the removal of carbon dioxide from the carboxylic acid, producing an aryldifluoromethyl radical. This radical then adds to the unactivated double bond of the 2-allyloxybenzaldehyde substrate. The resulting alkyl radical intermediate subsequently attacks the carbonyl group of the aldehyde, leading to an intramolecular cyclization that forms a chroman-4-one derivative. mdpi.comnih.gov This method avoids the need for expensive photocatalysts and proceeds under mild conditions. mdpi.com

A plausible mechanism, based on these findings, suggests that this compound could undergo a similar Ag(I)-promoted decarboxylation to yield a 3-bromo-3,3-difluoropropyl radical. This highly reactive intermediate could then be trapped by a suitable alkene, initiating a cascade cyclization process to construct complex fluorinated heterocycles.

The following table presents data from a study on a silver-promoted cascade reaction, illustrating the scope and efficiency of such transformations.

Table 1: Silver-Promoted Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes

| Entry | 2-Allyloxybenzaldehyde (Substrate 1) | gem-Difluoroarylacetic Acid (Substrate 2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Allyloxybenzaldehyde | 4-Methyl-α,α-difluorophenylacetic acid | 3-((4-Methylphenyl)difluoromethyl)chroman-4-one | 75 |

| 2 | 4-Chloro-2-allyloxybenzaldehyde | 4-Methyl-α,α-difluorophenylacetic acid | 6-Chloro-3-((4-methylphenyl)difluoromethyl)chroman-4-one | 72 |

| 3 | 4-Bromo-2-allyloxybenzaldehyde | 4-Methyl-α,α-difluorophenylacetic acid | 6-Bromo-3-((4-methylphenyl)difluoromethyl)chroman-4-one | 68 |

| 4 | 2-Allyloxybenzaldehyde | 4-Methoxy-α,α-difluorophenylacetic acid | 3-((4-Methoxyphenyl)difluoromethyl)chroman-4-one | 65 |

Data sourced from a study on silver-promoted radical cascades. mdpi.com

Generation and Reactivity of Fluorinated Carbon Radicals

The generation of fluorinated carbon radicals is a cornerstone of modern organofluorine chemistry, enabling the introduction of fluorine-containing motifs into organic molecules. For this compound, the most direct pathway to a radical species involves the aforementioned silver-promoted oxidative decarboxylation.

The proposed mechanism begins with the interaction of the carboxylic acid with a silver(I) salt, such as silver nitrate (B79036) (AgNO₃) or silver carbonate (Ag₂CO₃), to form a silver carboxylate salt. mdpi.com Upon gentle heating or in the presence of an oxidant, this silver salt undergoes a single-electron transfer (SET) process, leading to the homolytic cleavage of the C-C bond and the release of CO₂. This decarboxylation event generates the primary radical species, in this case, the 3-bromo-3,3-difluoropropyl radical (BrCF₂CH₂CH₂•). The formation of radical intermediates in similar systems has been confirmed through control experiments where, in the absence of a radical trap, self-coupling products of the generated radical were isolated. mdpi.com

Fluorinated carbon radicals exhibit distinct reactivity profiles compared to their non-fluorinated counterparts. The high electronegativity of fluorine atoms renders these radicals electrophilic. researchgate.net This electrophilicity governs their subsequent reactions, making them highly prone to adding across electron-rich C=C double bonds. researchgate.net The pyramidal geometry of many fluorinated radicals, as opposed to the more planar structure of simple alkyl radicals, can also influence their reactivity, potentially lowering the activation energy for addition to unsaturated systems. researchgate.net Therefore, the 3-bromo-3,3-difluoropropyl radical is expected to readily engage with alkenes and alkynes, serving as a versatile intermediate for constructing more complex fluorinated molecules.

Mechanistic Studies of Rearrangements and Ring-Opening Reactions

Mechanistic investigations into the reactions of fluorinated compounds often reveal counterintuitive reactivity patterns that defy predictions based on simple steric hindrance. The electronic effects of fluorine substituents, such as negative hyperconjugation, can play a dominant role in determining reaction pathways and regioselectivity. mdpi.com

While specific studies on rearrangements of this compound are not detailed in the provided sources, the principles governing such transformations can be understood from studies on related fluorinated systems, such as the ring-opening of perfluorinated epoxides like hexafluoropropylene oxide (HFPO). mdpi.com In the case of HFPO, nucleophilic attack occurs preferentially at the more sterically hindered carbon atom. mdpi.com This abnormal regioselectivity is not governed by sterics, but by the electronic stabilization of the transition state. mdpi.com

These fundamental principles would be critical in analyzing any potential rearrangement or ring-opening reaction involving derivatives of this compound. For instance, if a cyclized product formed from the 3-bromo-3,3-difluoropropyl radical were to undergo a subsequent ring-opening, the regioselectivity would likely be dictated by these subtle electronic effects rather than simple steric considerations.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Fluorinated Molecules

The strategic placement of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methodologies that incorporate fluorinated moieties. 4-Bromo-4,4-difluorobutanoic acid serves as a valuable synthon in this context, providing a readily accessible source of a difluorinated four-carbon chain. The presence of both a carboxylic acid and a bromine atom allows for a wide range of chemical transformations, enabling its incorporation into larger and more intricate molecular architectures.

The gem-difluoro group imparts unique conformational constraints and electronic properties to the target molecules. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, all of which are desirable attributes in medicinal chemistry and materials science. nih.gov The strategic use of such fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov

Precursors for Structurally Diverse Fluoro-Substituted Amino Acids

Amino acids are the fundamental building blocks of proteins and play a crucial role in a vast array of biological processes. The incorporation of unnatural amino acids, particularly those containing fluorine, into peptides and proteins has become a powerful tool for probing protein structure and function, as well as for developing novel therapeutic agents.

This compound is a key precursor for the synthesis of a variety of fluoro-substituted amino acids. The carboxylic acid functionality provides a handle for standard peptide coupling reactions, while the bromine atom can be displaced by various nitrogen-containing nucleophiles to introduce the amino group. This allows for the creation of amino acids with a difluorinated side chain, which can then be incorporated into peptide sequences. These fluorinated amino acids can act as isosteres of natural amino acids, mimicking their size and shape while introducing the unique properties of fluorine.

Synthesis of Bioactive Peptidomimetics and Protein Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased metabolic stability and oral bioavailability. nih.govresearchgate.net The incorporation of fluorinated building blocks like this compound is a common strategy in the design of peptidomimetics. nih.gov

The difluoromethylene group in molecules derived from this compound can serve as a non-hydrolyzable mimic of a peptide bond or can be incorporated into the side chain of an amino acid residue to modulate its properties. This can lead to peptidomimetics with enhanced resistance to enzymatic degradation, a major challenge in the development of peptide-based drugs. researchgate.net

Furthermore, the unique electronic properties of the C-F bond can influence the conformational preferences of the peptidomimetic, potentially leading to a more favorable binding to its biological target. The ability to fine-tune the properties of peptides through the incorporation of fluorinated moieties has made this compound a valuable tool in the development of new therapeutic agents. researchgate.net

Contributions to Specialty Chemicals and Advanced Materials

Beyond its applications in the life sciences, this compound also plays a role in the development of specialty chemicals and advanced materials.

Building Blocks for Polymeric Systems

The bifunctional nature of this compound, with its carboxylic acid and bromine functionalities, makes it a suitable monomer for the synthesis of fluorinated polymers. These polymers can exhibit unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them attractive for a variety of applications, including advanced coatings, membranes, and electronic materials. The incorporation of the difluoromethylene group into the polymer backbone can significantly influence the material's bulk properties.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgresearchgate.net These materials have garnered significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Bromo-4,4-difluorobutanoic acid, offering detailed information about the connectivity and chemical environment of each atom. The presence of fluorine, hydrogen, and carbon nuclei makes ¹⁹F, ¹H, and ¹³C NMR spectroscopy essential for a full structural assignment.

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, the two fluorine atoms are chemically equivalent and are situated on the same carbon atom (C4). This would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electron-withdrawing effects of the adjacent bromine atom and the rest of the alkyl chain.

The signal would be expected to appear as a triplet due to coupling with the two adjacent protons on C3 (the -CH₂- group). The magnitude of this coupling constant (³JF-H) would provide further structural confirmation. While specific experimental data for this compound is not widely published, the chemical shift for a -CF₂- group is typically found in the range of +80 to +140 ppm relative to a CFCl₃ standard. The presence of the bromine atom would likely shift this signal downfield within this range.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| -CF₂ -Br | +90 to +120 | Triplet (t) | ³JF-H: 5-15 |

¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon backbone of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, three distinct proton signals are expected.

Based on a documented synthesis, the following ¹H NMR signals have been reported in DMSO-d₆:

A multiplet at approximately δ 2.65 ppm, corresponding to the two protons on the carbon adjacent to the difluoro-bromo group (C3). The multiplet nature arises from coupling to both the protons on C2 and the two fluorine atoms on C4.

A triplet at approximately δ 2.45 ppm, which can be assigned to the two protons on the carbon adjacent to the carboxylic acid group (C2). This signal appears as a triplet due to coupling with the adjacent protons on C3. nist.gov

A broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH) group, typically found further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct carbon signals are anticipated. Due to the lack of specific experimental data, the chemical shifts can be estimated based on data for similar compounds like 4-bromobutanoic acid, with adjustments for the effects of the fluorine atoms. The carbon atom bonded to the two fluorine and one bromine atoms (C4) is expected to be significantly shifted and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

Table 2: Experimental and Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Assignment | Experimental Chemical Shift (δ) (ppm) nist.gov | Predicted Multiplicity |

| H-2 | -CH₂ -COOH | 2.45 | Triplet (t) |

| H-3 | -CH₂ -CF₂Br | 2.65 | Multiplet (m) |

| H (acid) | -COOH | Not reported | Broad Singlet (br s) |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity |

| C-1 | -C OOH | ~175 | Singlet (s) |

| C-2 | -C H₂-COOH | ~30-35 | Singlet (s) |

| C-3 | -C H₂-CF₂Br | ~35-40 (triplet due to ²JC-F) | Triplet (t) |

| C-4 | -C F₂Br | ~120-130 (triplet due to ¹JC-F) | Triplet (t) |

Note: The ¹³C NMR chemical shifts are predicted based on values for analogous compounds and known substituent effects. The experimental ¹H NMR data is from a reported synthesis. nist.gov The multiplicities are based on expected coupling patterns.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation. The nominal molecular weight of this compound is approximately 204 g/mol for the bromine-79 isotope and 206 g/mol for the bromine-81 (B83215) isotope. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), would lead to a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. For short-chain carboxylic acids, common fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). chemicalbook.com For halogenated compounds, the loss of the halogen atom is a principal fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 204/206 | [C₄H₅BrF₂O₂]⁺ | Molecular ion (M⁺) |

| 187/189 | [C₄H₄BrF₂O]⁺ | Loss of -OH |

| 159/161 | [C₃H₄BrF₂]⁺ | Loss of -COOH |

| 125 | [C₄H₅F₂O₂]⁺ | Loss of -Br |

| 87 | [C₃H₄F₂]⁺ | Loss of -Br and -COOH |

Note: The m/z values are predicted based on the expected fragmentation of similar compounds. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

The analysis of short-chain carboxylic acids like this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency, especially in positive ion mode. To overcome these limitations, derivatization strategies are often employed to enhance sensitivity and improve chromatographic retention.

A common approach involves converting the carboxylic acid functional group into a less polar and more easily ionizable derivative. This can be achieved using various reagents that introduce a permanently charged or readily ionizable moiety. For instance, reagents containing a quaternary ammonium (B1175870) group can be used to create a derivative with a fixed positive charge, significantly improving detection in positive electrospray ionization (ESI) mode. Other strategies include derivatization to form esters or amides with groups that enhance ionization. While specific derivatization methods for this compound are not detailed in the available literature, methods developed for other short-chain perfluorinated carboxylic acids are applicable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group and the carbon-halogen bonds.

Table 4: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-F | Stretching | 1000-1400 (strong) |

| C-Br | Stretching | 500-600 |

Note: The absorption ranges are predicted based on characteristic frequencies for these functional groups in similar molecules.

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is also a key diagnostic peak. The C-F and C-Br stretching vibrations, while present, may be part of the more complex fingerprint region of the spectrum.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

There are currently no specific DFT studies in the public domain that elucidate the reaction mechanisms involving 4-Bromo-4,4-difluorobutanoic acid. While DFT is a powerful tool for investigating reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine and fluorine atoms or reactions involving the carboxylic acid group, this research has yet to be undertaken for this particular molecule. sci-hub.boxnih.govacs.orgmdpi.comosti.gov General studies on other molecules demonstrate the potential of DFT to model transition states and calculate activation energies, which would be invaluable for understanding the reactivity of this compound in various chemical transformations. mdpi.combiointerfaceresearch.comresearchgate.net

Prediction of Electronic Properties and Reactivity Profiles

Detailed predictions of the electronic properties and a comprehensive reactivity profile for this compound based on computational models are not available in the current body of scientific literature. The calculation of molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and atomic charges would provide significant insight into its electrophilic and nucleophilic sites. researchgate.netmdpi.com Such studies would be instrumental in predicting its behavior in chemical reactions and its potential interactions with other molecules. While research exists on the electronic properties of other bromo- and fluoro-containing organic acids, these findings cannot be directly extrapolated to provide a precise reactivity profile for this compound. researchgate.netresearchgate.net

Future Research Directions and Emerging Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of fluorinated compounds has often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign methodologies. For 4-Bromo-4,4-difluorobutanoic acid, future research is increasingly focused on green and sustainable synthetic pathways.

One promising approach is the adoption of flow chemistry . This technique, where reactions are run in continuously flowing streams, offers significant advantages over traditional batch production, including enhanced safety, better reaction control, and higher yields. bohrium.comnih.gov The use of microreactors in flow chemistry is particularly well-suited for handling potentially hazardous fluorinating agents and for managing exothermic reactions, which are common in the synthesis of organofluorine compounds. nih.govnih.gov For instance, a described synthesis of this compound involves the reaction of acrylic acid with dibromodifluoromethane (B1204443) in a biphasic system. prepchem.com Adapting such a synthesis to a continuous-flow process could lead to improved efficiency and safety. pharmtech.com

Biocatalysis represents another frontier for the green synthesis of fluorinated molecules. up.ac.za While nature's use of fluorine is rare, the discovery of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds, opens up biotechnological avenues for preparing organofluorine compounds. up.ac.za Future research may explore the use of engineered enzymes or whole-cell systems to produce this compound or its precursors, offering high selectivity under mild conditions.

Additionally, electrochemical methods are being investigated as a sustainable alternative for the synthesis of carboxylic acids. These processes can operate at ambient temperature and pressure, using electricity to drive reactions and minimizing the need for chemical oxidants and reductants.

A comparison of these emerging synthetic approaches is detailed in the table below.

| Synthesis Approach | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, reduced waste. bohrium.comnih.gov | Ideal for managing potentially hazardous reagents and exothermic reactions common in fluorination. nih.govpharmtech.com |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. up.ac.za | Potential for enzymatic synthesis of the chiral center or enzymatic fluorination steps. up.ac.za |

| Electrochemical Synthesis | Use of electricity as a clean reagent, avoids harsh chemical oxidants/reductants, potential for novel reactivity. | Can be applied to the carboxylation step or other redox transformations in the synthetic route. |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom and the difluoromethylene group in this compound are prime targets for catalytic functionalization, allowing for the construction of more complex molecular architectures.

The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are well-established methods for forming new carbon-carbon bonds. Research is ongoing to develop more efficient and robust palladium catalysts for coupling bromodifluoromethyl compounds with a wide range of partners. nih.gov Copper-catalyzed cross-coupling reactions also present a valuable alternative, often with different substrate scope and functional group tolerance. nih.gov

Photocatalysis has emerged as a powerful tool for activating carbon-halogen bonds under mild conditions. Visible-light photoredox catalysis can generate difluoromethyl radicals from bromo-difluoro compounds, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy allows for the functionalization of the molecule without the need for high temperatures or harsh reagents.

Furthermore, the activation of the carbon-fluorine bond , while challenging due to its high strength, is a growing area of research. The development of transition-metal catalysts capable of selectively cleaving a C-F bond in the difluoromethylene group would open up unprecedented opportunities for derivatization.

The following table summarizes catalytic approaches for the functionalization of this compound.

| Functionalization Target | Catalytic System | Potential Transformations |

| C-Br Bond | Palladium-based catalysts | Suzuki, Negishi, and other cross-coupling reactions to form C-C bonds. nih.gov |

| C-Br Bond | Copper-based catalysts | Ullmann-type couplings and other cross-coupling reactions. nih.gov |

| C-Br Bond | Photocatalysts (e.g., Iridium or organic dyes) | Generation of difluoromethyl radicals for addition to alkenes, alkynes, and arenes. |

| CF₂ Group | Transition-metal complexes (e.g., Rhodium, Nickel) | Selective C-F bond activation for hydrodefluorination or functionalization. |

Expanding Applications in Targeted Drug Discovery and Probe Development

Fluorinated molecules are of immense interest in medicinal chemistry due to their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. pharmtech.comsigmaaldrich.com this compound serves as a key fluorinated building block , providing access to a range of more complex molecules for drug discovery programs. sigmaaldrich.commdpi.com

The introduction of the difluoromethylene group (CF₂) is particularly valuable as it can act as a bioisostere for a methylene (B1212753) group (CH₂), an ether oxygen, or a ketone, while altering the electronic properties and conformation of the molecule. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, making it a versatile anchor point for building larger structures.

This building block can be used to synthesize novel analogs of known bioactive compounds or to create diverse libraries of small molecules for screening against new biological targets. For example, it could be incorporated into molecules targeting proteasome inhibitors, which often contain boronic acids, or used in the synthesis of inhibitors for enzymes like bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.govnih.gov

Furthermore, the fluorine atoms in the molecule can be utilized in the development of chemical probes . ¹⁹F NMR spectroscopy is a powerful tool for studying ligand-protein interactions, and the incorporation of a difluoro group provides a sensitive handle for these studies. By attaching this building block to a known ligand, researchers can create probes to study binding events and to screen for other molecules that bind to the same target.

| Application Area | Rationale | Example of Potential Use |

| Drug Discovery | The CF₂ group can improve metabolic stability and binding affinity. The carboxylic acid provides a point for further derivatization. sigmaaldrich.com | Synthesis of novel anti-inflammatory agents or anticancer drugs. nih.gov |

| Chemical Probes | The ¹⁹F nucleus is a sensitive handle for NMR-based screening and binding studies. | Development of probes for studying enzyme kinetics or for high-throughput screening of compound libraries. |

| Bioisosteric Replacement | The CF₂ group can mimic other functional groups while altering electronic properties. | Replacement of a ketone or ether linkage in a known drug to improve its pharmacokinetic profile. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. bohrium.com this compound, as a versatile building block, is well-suited for integration into these workflows.

Automated flow chemistry systems can perform multi-step syntheses in a continuous and automated fashion. bohrium.comnih.gov By loading a reactor system with this compound and a library of other starting materials, it is possible to rapidly generate a large number of derivatives. The precise control over reaction conditions offered by flow chemistry ensures high reproducibility, which is crucial for creating compound libraries for screening. nih.gov

The compatibility of this building block with a variety of reaction types, including amide couplings, esterifications, and cross-coupling reactions, makes it particularly valuable for parallel synthesis . In this approach, a large number of related compounds are synthesized simultaneously in an array of small reactors. This allows for the rapid exploration of the chemical space around a particular scaffold.

Once synthesized, these libraries of fluorinated compounds can be directly subjected to high-throughput screening to identify hits for drug discovery or materials with desired properties. The fluorine atoms can also be beneficial in the screening process itself, for example, through the use of ¹⁹F NMR-based screening techniques which are well-suited for HTS.

The integration of versatile building blocks like this compound with these automated platforms is accelerating the pace of discovery in chemistry and related fields.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-4,4-difluorobutanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound (CAS: 147345-36-6) typically involves fluorination and bromination steps. A plausible route starts with butanoic acid derivatives, where selective fluorination at the γ-position is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Subsequent bromination at the same carbon can be performed with N-bromosuccinimide (NBS) under radical initiation or using HBr in the presence of a peroxide catalyst. Optimization requires precise control of stoichiometry, temperature (e.g., −78°C for fluorination to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : NMR is essential to confirm the presence and equivalence of fluorine atoms (e.g., a singlet for two equivalent fluorines at δ −110 to −120 ppm). and NMR can resolve bromine and carboxyl group signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHBrFO), with expected fragments from decarboxylation or Br/F loss.

- X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) can refine the structure, though challenges arise from fluorine’s low electron density and potential disorder .

Advanced Research Questions

Q. How can this compound be utilized in site-specific protein mutagenesis?

This compound serves as a precursor for fluorinated amino acids, which are incorporated into proteins to study conformational dynamics or stability. For example, enzymatic ligation with tRNA (e.g., yeast phenylalanine suppressor tRNA) enables the introduction of fluorinated residues like 2-amino-4,4-difluorobutanoic acid. The bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling to attach biophysical probes (e.g., fluorescent tags). Critical parameters include optimizing tRNA aminoacylation efficiency and verifying incorporation via LC-MS/MS .

Q. What challenges arise in crystallographic refinement of derivatives of this compound, and how can they be addressed?

Fluorine and bromine atoms complicate refinement due to their high electron density (Br) and low scattering power (F). Using SHELXL, researchers should:

- Apply anisotropic displacement parameters for Br and F.

- Use restraints for bond distances and angles involving fluorine, which may exhibit positional disorder.

- Validate the model with residual density maps and Hirshfeld rigidity tests. For twinned crystals, the TWIN/BASF commands in SHELXL are essential .

Q. How can derivatization of this compound enable the synthesis of fluorinated arylboronic acids for catalysis?

The bromine atom enables cross-coupling reactions to synthesize boronic acid derivatives. For instance:

- Suzuki-Miyaura Coupling : React with pinacol borane (BPin) and a palladium catalyst (e.g., Pd(PPh)) to generate 4-(boronic acid)-4,4-difluorobutanoic acid.

- Applications : The resulting boronic acids can act as catalysts in ketone reductions or ligands in asymmetric synthesis. Monitor reaction progress via NMR and optimize ligand-to-metal ratios to enhance enantioselectivity .

Q. What are the safety and handling protocols for this compound in laboratory settings?

While specific safety data for this compound is limited, extrapolate from analogous brominated carboxylic acids:

- Hazards : Corrosive (skin/eye irritation), potential lachrymator. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

Methodological Notes

- Contradictions in Evidence : While fluorination protocols in focus on amino acids, the principles apply to carboxylic acid derivatives. ’s SHELX guidance is universally applicable to crystallography but may require adaptation for fluorine-heavy structures.

- Data Gaps : Limited toxicity data necessitates conservative safety practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.